molecular formula C5H7FO2 B14768608 Methyl 2-(fluoromethyl)acrylate

Methyl 2-(fluoromethyl)acrylate

Cat. No.: B14768608
M. Wt: 118.11 g/mol
InChI Key: PLSKNODLIOHGLK-UHFFFAOYSA-N
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Description

Methyl 2-(fluoromethyl)acrylate (IUPAC: methyl 2-(fluoromethyl)prop-2-enoate) is an acrylate ester featuring a fluoromethyl (-CH2F) substituent at the α-carbon of the acrylate backbone. Fluorinated acrylates are of significant interest in organic synthesis, polymer chemistry, and pharmaceuticals due to the unique electronic and steric effects imparted by fluorine-containing groups .

Properties

IUPAC Name

methyl 2-(fluoromethyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSKNODLIOHGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Distinction from Similar Compounds

Methyl 2-(fluoromethyl)acrylate contains several key structural features:

  • An acrylate backbone with a carbon-carbon double bond
  • A fluoromethyl (CH2F) substituent at the alpha position
  • A methyl ester group (COOCH3)

This structure must be clearly distinguished from methyl 2-fluoroacrylate, which features direct fluorine substitution on the vinyl carbon. The additional carbon in this compound creates significant differences in reactivity, polymerization behavior, and synthesis requirements.

Preparation Methods Analysis

Fluoroalkylation Approaches

Based on synthetic methodologies for related fluorinated compounds, the fluoromethyl group could potentially be introduced through selective fluoroalkylation reactions. While direct literature on the synthesis of this compound is limited, several theoretical approaches can be proposed:

Cross-Coupling Strategies

A potential synthetic route involves cross-coupling reactions using organometallic reagents and fluoromethyl sources. This approach would build upon established methodologies for carbon-carbon bond formation while introducing the fluoromethyl functionality at a specific position.

Reaction Component Specific Reagent Function in Synthesis
Coupling Partners Methyl acrylate derivatives with leaving groups Provides the acrylate backbone
Fluoromethyl Source Fluoromethyl halides or boronic esters Supplies the fluoromethyl group
Catalysts Palladium or nickel complexes Facilitates C-C bond formation
Ligands Phosphines or N-heterocyclic carbenes Modulates catalyst activity and selectivity
Base Cs2CO3, K3PO4, or organic bases Activates the coupling partners
Solvent Polar aprotic (DMF, DMSO) Provides suitable reaction medium

Analysis of Synthetic Pathways from Related Compounds

Several documented methods for synthesizing fluorinated acrylates may provide valuable insights for developing methodologies specific to this compound:

Adaptation from Methyl 2-fluoroacrylate Synthesis

The synthesis of methyl 2-fluoroacrylate has been achieved through multiple routes that could potentially be modified for this compound preparation:

  • The reaction of methyl fluorodichloroacetic acid methyl ester with trifluoroacetic acid chloromethyl ester and zinc in polar aprotic solvents has been reported to yield methyl 2-fluoroacrylate with 50-60% yield. This approach could potentially be modified by using different halogenated precursors to introduce a fluoromethyl group instead of a direct fluorine.

  • Direct fluorination methods using fluorine gas under controlled conditions (-30 to 10°C) have been employed for methyl 2-fluoroacrylate synthesis. For this compound, a more selective fluorinating agent would be required to target the methyl group specifically.

Comparative Performance of Synthesis Methods
Synthetic Method Starting Materials Theoretical Yield Range Processing Complexity Safety Considerations Scale-up Potential
Cross-Coupling Functionalized acrylates and fluoromethyl donors 40-70% Moderate Moderate hazards Good
Modified Zinc-Mediated Coupling Halogenated precursors 45-60% Moderate Requires inert atmosphere Moderate
Functional Group Transformation Substituted acrylates 30-50% High Corrosive reagents Limited
Wittig-Type Reactions Fluoromethyl phosphonium salts and carbonyl compounds 60-80% High Air/moisture sensitive Moderate

Fluorinating Reagents and Reaction Conditions

The choice of fluorinating reagent is critical for achieving selective fluoromethylation without disturbing the sensitive acrylate functionality.

Analysis of Fluorinating Agents

Fluorinating Agent Reactivity Profile Selectivity Handling Requirements Cost Factor Environmental Impact
DAST (Diethylaminosulfur trifluoride) High Moderate Moisture-sensitive, corrosive High Moderate
Deoxofluor Medium-High Good Less moisture-sensitive than DAST High Moderate
HF-Pyridine Medium Variable Corrosive, toxic Low High
Selectfluor Low-Medium Excellent Air-stable solid Medium Low
NFSI (N-Fluorobenzenesulfonimide) Low Very good Stable solid Medium Low
Fluoromethyl halides (CH2FI, CH2FBr) Variable Dependent on conditions Volatile, potentially toxic Medium Medium

Critical Reaction Parameters

For successful synthesis of this compound, several reaction parameters must be carefully controlled:

  • Temperature control is essential, with optimal ranges likely between -20°C and 30°C depending on the method.
  • Addition of polymerization inhibitors (such as BHT) is necessary to prevent unwanted polymerization during synthesis.
  • Reaction concentration and solvent choice significantly impact selectivity and yield.
  • Exclusion of moisture and oxygen may be necessary, particularly for organometallic approaches.

Synthesis via Functional Group Transformation

Another promising approach involves the transformation of pre-existing functional groups to generate the fluoromethyl moiety.

Starting from Hydroxymethyl Derivatives

A potential synthetic pathway involves the conversion of a hydroxymethyl group to a fluoromethyl group:

  • Synthesis of methyl 2-(hydroxymethyl)acrylate as a precursor
  • Activation of the hydroxyl group (e.g., via sulfonylation)
  • Nucleophilic fluorination using fluoride sources

This approach benefits from the availability of hydroxymethyl precursors but may suffer from competitive elimination reactions.

Halomethyl Intermediate Route

Conversion of a chloromethyl or bromomethyl group to a fluoromethyl group offers another viable approach:

  • Preparation of methyl 2-(chloromethyl)acrylate or methyl 2-(bromomethyl)acrylate
  • Halogen exchange reaction using metal fluorides (AgF, KF with crown ethers)

This method has been successfully applied to related systems and could potentially be optimized for this compound synthesis.

Purification and Characterization Techniques

The purification and characterization of this compound present unique challenges due to its reactivity and structural features.

Purification Methods Analysis

Purification Method Effectiveness Challenges Equipment Requirements Yield Impact
Fractional Distillation Good Thermal polymerization risk Vacuum system Moderate loss
Column Chromatography Excellent Potential on-column polymerization Standard laboratory equipment Minimal loss
Recrystallization Variable Finding suitable solvent systems Minimal Moderate loss
Extraction Moderate Partial loss to aqueous phase Minimal Significant loss

Characterization Techniques

Proper characterization of this compound requires multiple complementary techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR would show distinctive patterns for the vinyl protons and fluoromethyl group
    • ¹⁹F NMR would confirm the presence of the fluoromethyl group
    • ¹³C NMR would provide structural confirmation
  • Mass Spectrometry:

    • Expected molecular ion at m/z 118
    • Characteristic fragmentation pattern for fluoromethyl acrylates
  • Infrared Spectroscopy:

    • Strong C=O stretching band (approximately 1720 cm⁻¹)
    • C=C stretching vibration (approximately 1640 cm⁻¹)
    • C-F stretching (approximately 1000-1100 cm⁻¹)

Comparative Analysis with Other Fluorinated Acrylates

Understanding the relationship between this compound and other fluorinated acrylates provides valuable context for synthesis development.

Compound Molecular Formula Structure Feature Synthesis Difficulty Polymerization Behavior Refractive Index
This compound C5H7FO2 CH2F group at alpha position High Moderate reactivity Est. 1.41-1.43
Methyl 2-fluoroacrylate C4H5FO2 F atom at alpha position Moderate High reactivity 1.39
Methyl 2-(trifluoromethyl)acrylate C5H5F3O2 CF3 group at alpha position Moderate Lower reactivity 1.36-1.38
Methyl pentafluoropropyl acrylate C7H5F5O2 Pentafluoropropyl at alpha position Moderate Moderate reactivity 1.385

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(fluoromethyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(fluoromethyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(fluoromethyl)acrylate involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the acrylate group reacts with initiators to form long polymer chains. This process is facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Boiling Points and Solubility: Fluorinated acrylates like Methyl 2-fluoroacrylate have lower boiling points compared to chlorinated analogs due to weaker intermolecular forces. Methyl 2-cyanoacrylate’s polarity enhances water solubility, whereas fluorinated derivatives are typically hydrophobic .
  • Hazards : Halogenated acrylates (e.g., chloro, fluoro) are generally flammable and toxic. Methyl 2-chloroacrylate is listed as a hazardous substance by the EPA due to its reactivity and environmental persistence .

Q & A

Basic: What safety protocols are essential for handling Methyl 2-(fluoromethyl)acrylate in laboratory settings?

This compound requires stringent safety measures due to its flammability (UN1993, Hazard Category H225) and toxicity (H301, H360). Key protocols include:

  • Personal Protective Equipment (PPE): Wear indirect-vent goggles, face shields, and nitrile gloves to prevent skin/eye contact .
  • Ventilation: Use fume hoods and local exhaust systems to minimize inhalation risks .
  • Storage: Maintain at 2–8°C in airtight containers stabilized with 1% BHT to inhibit polymerization .
  • Emergency Preparedness: Ensure immediate access to safety showers and eye-wash stations .

Basic: What synthetic routes yield high-purity this compound?

The compound can be synthesized via radical-polar crossover fluorination of redox-active esters, as demonstrated for similar fluorinated acrylates. Key steps include:

  • Precursor Preparation: Use 1,3-dioxoisoindolin-2-yl esters (e.g., S26–S35 in ) as substrates.
  • Fluorination: Employ Selectfluor® or AgF under photoredox conditions to introduce fluorine .
  • Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity by HPLC (>95%) .

Basic: Which analytical methods effectively quantify residual monomers in this compound?

Reverse-phase HPLC with UV detection (210–220 nm) is optimal:

  • Column: C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase: Acetonitrile/water (70:30 v/v) at 1.0 mL/min.
  • Calibration: Prepare standards of known concentrations (e.g., 0.1–10 mg/mL) to calculate residual monomers using peak area ratios .

Advanced: How do reaction conditions influence stereochemical outcomes in this compound derivatives?

Steric and electronic factors govern regioselectivity:

  • Temperature: Lower temperatures (−20°C) favor kinetic control, reducing side reactions .
  • Catalysts: Ni(acac)₂ or Ru-based photoredox catalysts enhance selectivity for α-fluorinated products .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields .

Advanced: What strategies prevent premature polymerization during storage?

  • Stabilizers: Use 1% BHT ( ) or 200–300 ppm 4-methoxyphenol ( ) to scavenge radicals.
  • Oxygen Exclusion: Store under nitrogen or argon to inhibit radical chain propagation .
  • Temperature Control: Maintain cold storage (2–8°C) to slow kinetic degradation .

Advanced: How can conflicting NMR data on regiochemistry be resolved?

  • 2D NMR Techniques: Utilize COSY and HSQC to assign proton-carbon correlations and confirm substitution patterns .
  • Computational Modeling: Density Functional Theory (DFT) simulations predict chemical shifts, resolving ambiguities in α- vs. β-fluorination .

Advanced: What environmental factors accelerate degradation, and how can this be modeled?

  • Degradation Drivers: Exposure to UV light, oxygen, or elevated temperatures (>25°C) increases decomposition rates .
  • Kinetic Modeling: Monitor degradation via GC-MS or HPLC and fit data to first-order kinetics (ln[C] = −kt + ln[C₀]) to estimate half-lives .

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